Phosphine, [2-(phenylseleno)ethyl]-
Description
Significance of Multifunctional Ligands in Contemporary Chemical Research
The design and synthesis of new ligands are a cornerstone of modern chemical research, as the properties of a metal coordination complex are determined as much by the surrounding ligands as by the metal center itself. nih.govnih.gov Multifunctional ligands, which possess two or more distinct donor groups, are of particular importance. nih.govnih.gov This multifunctionality allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which is crucial for applications in areas such as homogeneous catalysis, supramolecular chemistry, and medicinal inorganic chemistry. nih.govnih.govresearchgate.netfu-berlin.de
In catalysis, for instance, hybrid ligands can offer unique reactivity or help overcome challenges related to catalyst separation. nih.gov The ability of ligands to influence the local microenvironment around a nanoparticle's core is also critical for controlling colloidal stability and function. ajol.info By incorporating different functionalities, chemists can create complexes with enhanced targeting, reporting, or therapeutic efficacy, driving innovation in disease diagnosis and treatment. researchgate.netfu-berlin.de
The Role of Phosphine (B1218219) Ligands in Transition Metal Chemistry and Catalysis
Phosphine ligands (PR₃) are ubiquitous in transition metal chemistry and are fundamental to many of the most renowned homogeneous catalysts. nih.gov Their importance stems from their highly tunable nature. nih.govresearchgate.net As σ-donating ligands, they form stable complexes with a wide array of transition metals by donating the lone pair of electrons on the phosphorus atom. researchgate.netresearchgate.net The electronic properties of the phosphine can be precisely adjusted by modifying its substituents (R groups). Electron-rich alkylphosphines, for example, increase the reactivity of the metal center toward oxidative addition, a key step in many catalytic cycles. researchgate.net
Furthermore, the steric bulk of phosphine ligands, often quantified by the cone angle, can be tailored to control the spatial environment around the metal, influencing reaction selectivity. researchgate.netresearchgate.net This versatility has made phosphine complexes indispensable in a vast range of catalytic applications, including hydrogenation, hydroformylation, and cross-coupling reactions like the Suzuki, Heck, and Stille reactions, which are vital for forming new carbon-carbon bonds. nih.govresearchgate.netrims.gov.bw The development of chiral phosphine ligands has also been instrumental in the advancement of asymmetric catalysis. researchgate.net
Overview of Organoselenium Compounds in Synthesis and Coordination
Organoselenium chemistry, which explores compounds with carbon-selenium bonds, has grown rapidly due to the unique reactivity and properties of these molecules. nih.gov Selenium, a member of the chalcogen group along with oxygen and sulfur, typically exists in the +2 oxidation state in organoselenium chemistry. ncert.nic.in Compared to their sulfur analogs, selenium compounds are often more nucleophilic and their corresponding selenols (RSeH) are more acidic. ncert.nic.in
Diorganoselenides (R-Se-R'), also known as selenoethers, are a prominent class of organoselenium compounds that are widely used as ligands in coordination and organometallic chemistry. nih.gov Selenium can be introduced into molecules as an electrophile, nucleophile, or radical under mild conditions, making it a versatile tool in organic synthesis. acs.org The synthesis of various organoselenium compounds, such as diselenides (R-Se-Se-R), serves as a gateway to more reactive reagents. ncert.nic.in In recent decades, the field has expanded beyond antioxidant applications to explore their use in synthesizing biologically active and therapeutic compounds.
Contextualizing Phosphine, [2-(phenylseleno)ethyl]- as a Chalcogen-Containing Hybrid Ligand
Phosphine, [2-(phenylseleno)ethyl]- , more systematically named 2-(phenylseleno)ethylphosphine , with the chemical formula C₂₀H₁₉PSe, is a prime example of a multifunctional, chalcogen-containing hybrid ligand. researchgate.net This molecule integrates a soft triphenylphosphine (B44618) group and a soft phenylselenoether group, connected by a flexible ethyl bridge. The presence of two different donor atoms, phosphorus and the chalcogen selenium, allows it to act as a versatile chelating agent, particularly for soft transition metals like palladium(II) and platinum(II). researchgate.net
The coordination chemistry of such hybrid ligands is diverse. Depending on the reaction conditions and the metal center, they can coordinate in several ways:
Monodentate: Binding through only the more strongly donating phosphine group.
Bidentate (Chelating): Binding through both the phosphorus and selenium atoms to form a stable five-membered chelate ring with the metal center.
Bridging: Linking two different metal centers.
This versatility is similar to that observed in related P,S hybrid ligands like Ph₂P(CH₂)nSPh, which can form a variety of mononuclear and polynuclear complexes. researchgate.net The synthesis of 2-(phenylseleno)ethylphosphine can be achieved via the reaction of diphenyl diselenide with (2-chloroethyl)diphenylphosphane. researchgate.net Its utility is demonstrated by its use as a precursor for downstream coordination compounds, such as dichloro([2-(phenylseleno)ethyl]diphenylphosphine)palladium(II) and dichloro-bis([2-(phenylseleno)ethyl]diphenylphosphine)platinum(II). researchgate.net
Scope and Objectives of the Academic Research Survey
The objective of this article is to provide a focused academic survey of the chemical compound Phosphine, [2-(phenylseleno)ethyl]- . While detailed, peer-reviewed research on this specific ligand is not widely prevalent in major databases, this survey aims to contextualize its chemical importance and potential applications. This will be achieved by:
Establishing the significance of its structural components by reviewing the well-documented chemistry of multifunctional ligands, phosphine coordinators, and organoselenium compounds.
Presenting the known synthetic and coordination data for the target molecule.
Discussing its role as a hybrid P,Se ligand by drawing parallels with closely related and more extensively studied P,S and P,N hybrid systems.
Summarizing the known and expected coordination behavior to provide a foundational understanding for future research into its catalytic and material science applications.
Data Tables
Table 1: Compound Names
| Compound Name | Formula | Other Names/Abbreviations |
| Phosphine, [2-(phenylseleno)ethyl]- | C₂₀H₁₉PSe | 2-(phenylseleno)ethylphosphine; Ph₂PCH₂CH₂SePh |
| Diphenyl diselenide | C₁₂H₁₀Se₂ | Phenyl diselenide |
| (2-Chloroethyl)diphenylphosphane | C₁₄H₁₄ClP | - |
| Dichloro([2-(phenylseleno)ethyl]diphenylphosphine)palladium(II) | C₂₀H₁₉Cl₂PPdSe | PdCl₂(Ph₂PCH₂CH₂SePh) |
| Dichloro-bis([2-(phenylseleno)ethyl]diphenylphosphine)platinum(II) | C₄₀H₃₈Cl₂P₂PtSe₂ | PtCl₂(Ph₂PCH₂CH₂SePh)₂ |
| Triphenylphosphine | C₁₈H₁₅P | PPh₃ |
| Benzeneselenol | C₆H₆Se | Selenophenol; PhSeH |
Table 2: Research Findings for 2-(phenylseleno)ethylphosphine
| Property | Finding/Observation | Source/Context |
| Molecular Formula | C₂₀H₁₉PSe | researchgate.net |
| CAS Number | 1209497-09-5 | researchgate.net |
| Synthesis Route | Reaction of diphenyl diselenide and (2-chloroethyl)diphenylphosphane. | researchgate.net |
| Ligand Type | Hybrid P,Se chelating ligand. | Inferred from structure and known behavior of P,S ligands. researchgate.net |
| Coordination Chemistry | Forms square planar complexes with Pd(II) and Pt(II). | researchgate.net |
| Palladium Complex | Forms a monomeric, four-coordinate complex: PdCl₂(Ph₂PCH₂CH₂SePh). | researchgate.net |
| Platinum Complex | Forms a four-coordinate complex: PtCl₂(Ph₂PCH₂CH₂SePh)₂, where the ligand may be monodentate (P-bound). | researchgate.net |
| Potential Applications | Precursor for homogeneous catalysts, particularly for cross-coupling reactions. | Inferred from the known applications of related Pd and Pt phosphine complexes. researchgate.netrims.gov.bwnih.gov |
Properties
CAS No. |
676346-05-7 |
|---|---|
Molecular Formula |
C8H11PSe |
Molecular Weight |
217.12 g/mol |
IUPAC Name |
2-phenylselanylethylphosphane |
InChI |
InChI=1S/C8H11PSe/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7,9H2 |
InChI Key |
BORSUBFJBUQOBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]CCP |
Origin of Product |
United States |
Coordination Chemistry of Phosphine, 2 Phenylseleno Ethyl
Principles of P,Se-Bidentate Ligand Coordination to Transition Metals
The coordination of P,Se-bidentate ligands like Phosphine (B1218219), [2-(phenylseleno)ethyl]- to transition metals is governed by several key principles that dictate the stability and structure of the resulting complexes. These principles include the chelate effect, considerations of ring strain within the formed metallocycle, and the potential for hemilabile behavior.
The chelate effect is a primary driving force in the coordination of bidentate and polydentate ligands. libretexts.orgshodhsagar.com It describes the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. libretexts.orgshodhsagar.comacs.org This increased stability is largely attributed to a favorable entropy change upon chelation. libretexts.orgshodhsagar.com When a bidentate ligand like Phosphine, [2-(phenylseleno)ethyl]- displaces two monodentate ligands, the number of free molecules in the system increases, leading to a positive change in entropy and a more favorable Gibbs free energy of formation. libretexts.orgshodhsagar.com
P,Se ligand systems are classic examples of hemilabile ligands. wikipedia.org Hemilability refers to the characteristic of a polydentate ligand to have one donor atom that can reversibly dissociate from the metal center while the other remains firmly bound. wikipedia.orgrsc.org In the case of Phosphine, [2-(phenylseleno)ethyl]-, the phosphine group (a soft donor) typically forms a strong, covalent bond with the transition metal, while the selenoether group (a borderline soft donor) forms a weaker, more labile bond. nih.govnih.gov
This disparity in bond strength allows the selenium donor to detach from the metal center, creating a vacant coordination site. wwu.edu This vacant site can then be occupied by a substrate molecule, facilitating catalytic transformations. wikipedia.org The subsequent re-coordination of the selenium atom can then promote the displacement of the product, regenerating the catalyst for the next cycle. wikipedia.org This "on/off" dissociation of the weaker donor is a key feature of hemilability and is crucial for the catalytic activity observed in many complexes featuring such ligands. wikipedia.orgwwu.edu The reversible nature of this process provides a low-energy pathway for substrate binding and product release, which can significantly enhance catalytic turnover rates. wikipedia.org
Complexation with Diverse Transition Metal Centers
The versatile nature of the P,Se donor set in Phosphine, [2-(phenylseleno)ethyl]- allows for its complexation with a wide variety of transition metals, particularly those in Groups 8 through 11. These metals have a pronounced affinity for soft and borderline donor atoms like phosphorus and selenium.
Complexes of P,Se-bidentate ligands have been successfully synthesized with a range of late transition metals. For instance, palladium(II) and platinum(II) have been shown to form stable square planar complexes with these ligands. nih.govnih.gov The strong chelation of the P,Se ligand is a significant driving force for the formation of these complexes. nih.gov Research has also explored the coordination of such ligands with rhodium(I), ruthenium(II), nickel(II), copper(I), and cobalt(II). nih.govpitt.edu The specific reactivity and resulting structures depend on the metal's oxidation state, coordination number preference, and the reaction conditions employed.
The table below summarizes some of the transition metals that form complexes with P,Se-bidentate ligands and the typical geometries observed.
| Metal | Oxidation State | Typical Coordination Geometry |
| Palladium | +2 | Square Planar |
| Platinum | +2 | Square Planar |
| Rhodium | +1 | Square Planar |
| Ruthenium | +2 | Octahedral |
| Nickel | +2 | Square Planar or Tetrahedral |
| Copper | +1 | Tetrahedral or Trigonal Planar |
| Cobalt | +2 | Tetrahedral or Octahedral |
This table provides a generalized overview, and actual geometries can vary based on other ligands present in the coordination sphere.
Phosphine, [2-(phenylseleno)ethyl]- can exhibit different coordination modes depending on the metallic precursor and the reaction stoichiometry. The most common mode is as a bidentate chelating ligand (κ²-P,Se), forming a stable five-membered ring with the metal center. chemrxiv.org In this mode, both the phosphorus and selenium atoms are bonded to the metal.
However, under certain conditions, it can also act as a monodentate ligand, coordinating solely through the more strongly binding phosphorus atom (κ¹-P). chemrxiv.org This might occur when the metal center is sterically hindered or when a competing ligand with a strong affinity for the metal is present. The hemilabile nature of the Se-metal bond facilitates this switch between bidentate and monodentate coordination.
The ligand can also act as a bridging ligand between two metal centers (μ-P,Se), with the phosphorus atom coordinated to one metal and the selenium atom to another. This mode of coordination can lead to the formation of polynuclear complexes and clusters.
The geometry of the resulting complexes is dictated by the preferred coordination number of the metal ion and the electronic and steric properties of the P,Se ligand and any other co-ligands. For d⁸ metals like Pd(II), Pt(II), and Rh(I), square planar geometries are common. For other metals, tetrahedral, trigonal bipyramidal, or octahedral geometries can be observed.
Spectroscopic Probes of Metal-Ligand Interactions (e.g., NMR, IR, X-ray Crystallography - structural information only)
A variety of spectroscopic techniques are instrumental in characterizing the complexes of Phosphine, [2-(phenylseleno)ethyl]- and elucidating the nature of the metal-ligand interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a particularly powerful tool for studying these complexes. The coordination of the phosphorus atom to a metal center results in a significant downfield shift of the ³¹P resonance compared to the free ligand. The magnitude of this coordination shift provides information about the electronic environment of the phosphorus atom and the strength of the M-P bond. Furthermore, for certain metals like platinum-195 (B83798) (¹⁹⁵Pt) and rhodium-103 (¹⁰³Rh), which have NMR-active isotopes, coupling between the phosphorus and the metal nucleus (e.g., ¹J(Pt-P)) can be observed, providing direct evidence of coordination and information about the trans influence of other ligands. Similarly, ⁷⁷Se NMR can be used to probe the coordination of the selenium atom, with coordination also resulting in a characteristic shift in the resonance.
Infrared (IR) Spectroscopy: While IR spectroscopy is generally less informative for the P-M and Se-M bonds themselves, which appear at low frequencies, it can provide indirect evidence of coordination. Changes in the vibrational frequencies of the phenyl and ethyl groups of the ligand upon complexation can be observed.
The following table provides a conceptual overview of the type of structural data obtained from X-ray crystallography for a hypothetical square planar complex, [M(P,Se)L₂] (where P,Se = Phosphine, [2-(phenylseleno)ethyl]- and L = a monodentate ligand).
| Structural Parameter | Typical Range/Value | Significance |
| M-P Bond Length | 2.20 - 2.40 Å | Indicates the strength of the metal-phosphorus bond. |
| M-Se Bond Length | 2.30 - 2.60 Å | Indicates the strength of the metal-selenium bond. |
| P-M-Se Bite Angle | 85° - 95° | Reflects the geometric constraints of the five-membered chelate ring. |
| Chelate Ring Conformation | Envelope or Twist | Describes the puckering of the five-membered ring to minimize strain. |
Influence of Metal Oxidation State on Coordination Properties
The coordination behavior of the bidentate P,Se-ligand, Phosphine, [2-(phenylseleno)ethyl]-, is significantly influenced by the oxidation state of the central metal atom. The interplay between the soft phosphine and the potentially redox-active selenium donor atom gives rise to nuanced coordination properties that can be tuned by varying the electronic character of the metal center. This section explores how the metal's oxidation state dictates the binding mode, stability, and reactivity of the resulting complexes.
In complexes with metals in low oxidation states, the phosphine group typically acts as a strong σ-donor and a modest π-acceptor. The selenium atom, being a softer donor than oxygen or nitrogen, also forms stable bonds with low-valent metals. The chelate effect of the ethyl bridge further stabilizes the complex. For instance, in a d⁸ square planar complex, such as with Pd(II) or Pt(II), the ligand is expected to form a stable five-membered chelate ring with the metal. The geometry around the metal and the bond lengths and angles would be typical for such complexes.
Conversely, with metals in higher oxidation states, the electronic landscape of the coordination sphere is altered, which can lead to changes in the coordination of the [2-(phenylseleno)ethyl]phosphine ligand. A higher positive charge on the metal center enhances its Lewis acidity, leading to stronger σ-donation from both the phosphorus and selenium atoms. This increased demand for electron density can, in some cases, induce redox non-innocent behavior from the selenium moiety.
The selenium atom in the phenylseleno group can be oxidized, and this process is often coupled to the redox chemistry of the metal center. For example, a metal in a high oxidation state might induce the oxidation of the selenide (B1212193) to a selenoether radical or even a selenoxide. This change in the ligand's electronic structure would, in turn, affect its coordination to the metal. The P-Se chelate could potentially open, or the selenium atom might even dissociate from the metal center.
The relative stability of different metal-ligand bonds can also be affected by the metal's oxidation state. While phosphines are generally excellent ligands for a wide range of metal oxidation states, the affinity of the selenium donor for the metal can be more sensitive to changes in the metal's electronic properties. For a highly oxidized metal center, a harder donor atom might be preferred over the soft selenium, potentially leading to ligand substitution reactions.
The table below summarizes the expected coordination behavior of Phosphine, [2-(phenylseleno)ethyl]- with metals in different oxidation states, based on general principles of coordination chemistry and the known properties of related P- and Se-donor ligands.
Table 1: Predicted Influence of Metal Oxidation State on the Coordination of Phosphine, [2-(phenylseleno)ethyl]-
| Metal Oxidation State | Expected Coordination Mode | Potential Ligand Behavior |
|---|---|---|
| Low (e.g., 0, +1) | Strong P-M bond, stable Se-M bond, chelation favored. | Ligand acts as a classic bidentate donor. |
| Intermediate (e.g., +2) | Strong P-M and Se-M bonds, stable chelate complex. | Standard bidentate coordination. |
It is important to note that the actual behavior will depend on a combination of factors, including the specific metal, the other ligands in the coordination sphere, and the reaction conditions. Detailed experimental studies, such as cyclic voltammetry and spectroelectrochemistry, would be necessary to fully elucidate the intricate relationship between the metal oxidation state and the coordination properties of this versatile ligand.
Catalytic Applications of Phosphine, 2 Phenylseleno Ethyl Metal Complexes
Homogeneous Catalysis Utilizing P,Se Ligands
The field of homogeneous catalysis heavily relies on the design of ligands to tune the properties of metal catalysts. rsc.org Ligands containing both phosphorus and selenium (P,Se) donor atoms are of interest due to the distinct characteristics of each donor. Phosphorus ligands are well-known for their ability to stabilize metal centers and influence catalytic activity through their steric and electronic properties. dicp.ac.cn Selenium, being a soft donor atom, also forms stable complexes with late transition metals and can participate in catalytic cycles.
Complexes of Phosphine (B1218219), [2-(phenylseleno)ethyl]- with metals like palladium and rhodium are typically prepared by reacting a suitable metal precursor with the free ligand. The resulting chelate complexes often exhibit enhanced stability compared to their monodentate counterparts. This stability is crucial in homogeneous catalysis to prevent catalyst deactivation through ligand dissociation. The electronic properties of the metal center can be modulated by the P,Se ligand, which in turn affects the key steps of a catalytic cycle, such as oxidative addition and reductive elimination.
Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. daneshyari.com
Cross-Coupling Methodologies (e.g., Suzuki, Heck, Sonogashira)
While the use of various phosphine ligands is well-established in cross-coupling reactions, the specific application of Phosphine, [2-(phenylseleno)ethyl]- is an area of specialized research.
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. nih.gov The efficiency of the palladium catalyst is highly dependent on the nature of the supporting ligand. daneshyari.com While a wide array of phosphine ligands have been developed for this reaction, specific data on the performance of Phosphine, [2-(phenylseleno)ethyl]- complexes is not extensively documented in broad literature. However, selenium-ligated palladium(II) complexes, in general, have been shown to be active catalysts for carbon-carbon coupling reactions. acs.org
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.org Palladium complexes are the catalysts of choice, and phosphine ligands are often employed to enhance their activity and stability. mdpi.com Research into selenium-ligated palladium(II) complexes has demonstrated their potential as highly active catalysts for the Heck reaction, in some cases outperforming phosphorus and sulfur analogues. acs.org This suggests that palladium complexes of Phosphine, [2-(phenylseleno)ethyl]- could be promising candidates for this transformation, although specific performance data is limited.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org Palladium-phosphine complexes are standard catalysts for this reaction. libretexts.org The electronic properties of the phosphine ligand can influence the catalytic activity. The potential of P,Se ligands like Phosphine, [2-(phenylseleno)ethyl]- in this reaction is an area for further exploration.
Related Coupling Reactions
Beyond the major named cross-coupling reactions, other carbon-carbon bond-forming reactions also benefit from tailored ligand design. The unique properties of the P,Se ligand could potentially be exploited in other coupling methodologies, though specific examples are not widely reported.
Hydrogenation and Hydroformylation Reactions
Hydrogenation and hydroformylation are large-scale industrial processes that rely on efficient homogeneous catalysts.
Substrate Scope and Efficiency
Hydrogenation: This reaction involves the addition of hydrogen across a double or triple bond. While phosphine ligands are crucial in many hydrogenation catalysts, such as Wilkinson's catalyst, the specific use of Phosphine, [2-(phenylseleno)ethyl]- in this context is not extensively detailed. The development of catalysts for the hydrogenation of various substrates is an active area of research. acs.org
Hydroformylation: This process, also known as oxo synthesis, involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. rsc.org Rhodium complexes with phosphine ligands are commonly used catalysts. nih.gov The ligand plays a critical role in controlling the regioselectivity of the reaction (linear vs. branched aldehyde). The bidentate nature and the electronic asymmetry of a P,Se ligand could offer unique control over the catalytic process, but detailed studies on the substrate scope and efficiency with Phosphine, [2-(phenylseleno)ethyl]- are not readily available.
Enantioselective Hydrogenation (if applicable to chiral derivatives)
Asymmetric hydrogenation, which creates chiral centers with high enantioselectivity, is a vital tool in the synthesis of pharmaceuticals and fine chemicals. This is typically achieved by using chiral ligands. While the parent Phosphine, [2-(phenylseleno)ethyl]- is achiral, it is conceivable that chiral derivatives could be synthesized, for instance, by introducing chirality at the phosphorus atom or on the phenylseleno group. Such chiral P,Se ligands could then be applied in enantioselective hydrogenation reactions. However, there is a lack of specific reports on the synthesis and application of chiral derivatives of Phosphine, [2-(phenylseleno)ethyl]- in enantioselective hydrogenation.
Based on a comprehensive search of available literature, a detailed article focusing solely on the catalytic applications of the specific compound Phosphine, [2-(phenylseleno)ethyl]- cannot be generated. The search results lack the specific research findings, detailed data, and mechanistic studies required to thoroughly address the requested outline sections concerning its metal complexes.
The available information is broad, covering general topics such as:
The role of various phosphine ligands in catalysis.
Catalytic applications of palladium and other transition metal complexes in oxidation, reduction, and polymerization.
General principles of catalyst mechanisms, including ligand exchange and the identification of active species for other, unrelated phosphine complexes.
The chemistry of phosphine selenides, which are structurally different from the requested chelating P,Se ligand.
There is no specific information or detailed research data available in the search results regarding the use of "Phosphine, [2-(phenylseleno)ethyl]-" metal complexes in:
Mediating oxidation and reduction reactions.
Catalyzing olefin polymerization and copolymerization.
Controlling polymer architecture and molecular weight.
Elucidating its specific catalytic cycles, active species, or the role of ligand exchange.
Therefore, writing an article that is scientifically accurate, informative, and strictly adheres to the provided outline for this particular compound is not possible with the current information. Any attempt to do so would involve speculation and extrapolation from unrelated systems, violating the core requirements of accuracy and focus.
Mechanistic Insights into Catalytic Cycles
Pathways of Reductive Elimination and Oxidative Addition
The elementary steps of oxidative addition and reductive elimination are fundamental to the catalytic cycles of metal complexes involving Phosphine, [2-(phenylseleno)ethyl]-. The unique electronic and steric characteristics of this hybrid phosphine-selenoether ligand are expected to exert significant influence over the kinetics and mechanisms of these pathways. While specific research on this particular ligand is not extensively documented in the reviewed literature, its behavior can be inferred from the well-established principles of organometallic chemistry and studies on analogous P,Se-type ligands.
The Phosphine, [2-(phenylseleno)ethyl]- ligand features a soft phosphine donor and a softer phenylselenoether moiety, connected by a flexible ethyl bridge. This structure allows for both chelation to a metal center, forming a stable five-membered ring, and hemilabile behavior, where the selenium atom can reversibly dissociate. This hemilability can play a crucial role in creating a vacant coordination site at the metal center, which is often a prerequisite for oxidative addition to occur.
Oxidative Addition
Oxidative addition involves the addition of a substrate (e.g., an aryl halide) to the metal center, resulting in an increase in both the oxidation state and the coordination number of the metal. For a metal complex of Phosphine, [2-(phenylseleno)ethyl]-, the pathway of oxidative addition is anticipated to be influenced by the ligand's electronic properties. The phosphine group, being a strong sigma-donor, increases the electron density at the metal center, which generally facilitates the oxidative addition of electrophilic substrates.
The mechanism of oxidative addition can proceed through several pathways, including a concerted SN2-type mechanism or a stepwise radical mechanism. The operative pathway is dependent on the nature of the metal, the substrate, and the ligand. The presence of the phenylseleno group could potentially influence the mechanism. For instance, the flexible coordination of the selenium atom might stabilize the transition state of the oxidative addition process.
The electronic character of the substituents on the substrate also plays a critical role. Electron-withdrawing groups on the substrate typically accelerate the rate of oxidative addition, while electron-donating groups can slow it down. This is a general trend observed in many catalytic systems involving phosphine ligands.
Reductive Elimination
Reductive elimination is the microscopic reverse of oxidative addition and is the product-forming step in many catalytic cross-coupling reactions. It involves the formation of a new bond between two ligands and a decrease in the oxidation state and coordination number of the metal center. The rate and facility of reductive elimination are highly sensitive to the steric and electronic environment around the metal.
For complexes of Phosphine, [2-(phenylseleno)ethyl]-, the steric bulk of the diphenylphosphino group and the phenylseleno group will influence the ease of reductive elimination. Generally, bulkier ligands can promote reductive elimination by creating steric crowding around the metal center, which is relieved upon elimination of the product.
The electronic properties of the Phosphine, [2-(phenylseleno)ethyl]- ligand are also a key determinant. Ligands that are less electron-donating tend to accelerate reductive elimination. The hemilabile nature of the selenoether moiety could again be significant. Dissociation of the selenium atom could create a more coordinatively unsaturated and electron-deficient metal center, which would be primed for reductive elimination.
Hypothetical Data on Ligand Effects
While specific experimental data for Phosphine, [2-(phenylseleno)ethyl]- are not available in the reviewed literature, the following table illustrates the general trends observed for phosphine ligands in catalytic reactions, which can be used to predict the behavior of our target ligand.
| Ligand Property | Effect on Oxidative Addition Rate | Effect on Reductive Elimination Rate | General Rationale |
| Increased Electron Donation | Increases | Decreases | A more electron-rich metal center is more nucleophilic and readily undergoes oxidation. Conversely, a higher electron density at the metal center disfavors the loss of two electrons in reductive elimination. |
| Increased Steric Bulk | Can decrease (if it hinders substrate approach) | Increases | Steric crowding around the metal center is relieved by the elimination of the product, making this step more favorable. |
| Hemilability (e.g., Se dissociation) | Increases | Increases | Dissociation of a donor atom creates a vacant coordination site, which is often necessary for oxidative addition. The resulting more coordinatively unsaturated species can also be more reactive towards reductive elimination. |
This table provides a generalized framework for understanding how the structural features of a ligand like Phosphine, [2-(phenylseleno)ethyl]- would be expected to influence the key steps of a catalytic cycle. The combination of a strong phosphine donor and a hemilabile selenoether donor suggests a nuanced role in catalysis, potentially allowing for fine-tuning of the catalytic activity.
Theoretical and Computational Investigations of Phosphine, 2 Phenylseleno Ethyl
Quantum Chemical Studies on Ligand Electronic Structure (e.g., DFT, HOMO/LUMO analysis)
Quantum chemical studies are fundamental to understanding the electronic properties of Phosphine (B1218219), [2-(phenylseleno)ethyl]- and related P,Se ligands. Density Functional Theory (DFT) is a powerful tool for this purpose, enabling the calculation of various electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they provide insights into the ligand's donor-acceptor capabilities.
The HOMO energy is indicative of the ligand's ability to donate electrons to a metal center, a crucial aspect of its function as a ligand. For phosphine-based ligands, the HOMO is often localized on the phosphorus atom's lone pair. nih.gov The energy of the HOMO can be correlated with the ligand's basicity and its σ-donating strength. nih.gov In the case of Phosphine, [2-(phenylseleno)ethyl]-, both the phosphorus and selenium atoms possess lone pairs, and their relative energies will influence the ligand's coordination behavior.
The LUMO, on the other hand, represents the ligand's ability to accept electron density from the metal, a phenomenon known as π-backbonding. The energy and localization of the LUMO can provide information about the ligand's π-acceptor properties. For ligands containing heavier chalcogens like selenium, the nature of the P-Se bond and the presence of low-lying σ* orbitals can influence their acceptor character.
A common experimental technique to probe the electronic properties of phosphine ligands is the measurement of the 1JP-Se coupling constant in the corresponding phosphine selenide (B1212193). epa.gov This value is related to the s-character of the P=Se bond and provides an estimate of the phosphine's σ-donating ability. epa.gov DFT calculations can be used to compute such NMR parameters, providing a theoretical complement to experimental data. nih.gov
Table 1: Representative Calculated Electronic Properties of Related Phosphine Ligands
| Ligand | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Triphenylphosphine (B44618) | -5.89 | -0.21 | 5.68 |
| Tricyclohexylphosphine | -5.62 | 0.89 | 6.51 |
| Data are illustrative for common phosphine ligands and not specific to Phosphine, [2-(phenylseleno)ethyl]-. Values are typically obtained from DFT calculations. |
Computational Analysis of Coordination Geometries and Energies
Computational methods are extensively used to predict and analyze the coordination of P,Se ligands like Phosphine, [2-(phenylseleno)ethyl]- to various metal centers. DFT calculations can accurately determine the optimized geometries of metal complexes, including bond lengths, bond angles, and torsion angles. This information is crucial for understanding the steric and electronic interactions between the ligand and the metal.
For a bidentate ligand such as Phosphine, [2-(phenylseleno)ethyl]-, several coordination modes are possible. It can coordinate as a chelating ligand, forming a stable five-membered ring with the metal center. Alternatively, it can act as a bridging ligand between two metal centers or coordinate in a monodentate fashion through either the phosphorus or the selenium atom. Computational analysis of the relative energies of these different coordination modes can predict the most stable isomer.
The binding energy of the ligand to the metal center is another key parameter that can be calculated. This provides a quantitative measure of the strength of the metal-ligand interaction. By comparing the binding energies of a series of related ligands, it is possible to assess the influence of electronic and steric modifications on coordination strength. For instance, an in silico screening of tethered NHC-phosphine ligands for an iridium(I) complex used the calculated sulfone binding energy as a metric to guide the selection of the most promising ligand for a specific catalytic application. acs.org
Table 2: Illustrative Calculated Coordination Properties of a Generic P,Se Ligand with a Metal Center
| Property | Calculated Value |
| M-P Bond Length | 2.2 - 2.4 Å |
| M-Se Bond Length | 2.4 - 2.6 Å |
| P-M-Se Bite Angle | ~85-95° |
| Coordination Energy | -20 to -40 kcal/mol |
| These values are typical ranges for transition metal complexes with P,Se chelating ligands and are for illustrative purposes. |
Elucidation of Reaction Mechanisms via Computational Methods
One of the most powerful applications of computational chemistry in catalysis is the elucidation of reaction mechanisms. For reactions catalyzed by complexes of Phosphine, [2-(phenylseleno)ethyl]-, DFT calculations can map out the entire catalytic cycle, identifying key intermediates and transition states.
Computational chemists use various algorithms to locate transition state structures. Once found, a frequency calculation is performed to confirm that the structure corresponds to a true transition state, which is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate that transforms the reactants into products.
For example, in a palladium-catalyzed cross-coupling reaction, key steps such as oxidative addition and reductive elimination proceed through specific transition states. Computational analysis of these transition states for a reaction involving a P,Se ligand would reveal the geometry of the complex at the point of bond formation or cleavage and the associated energy barrier. In a study of the Stille cross-coupling reaction, DFT calculations were used to model the transition state for the reductive elimination step from a palladium center. researchgate.net
By connecting the energies of all the reactants, intermediates, transition states, and products, a complete energy profile for a catalytic cycle can be constructed. This profile provides a detailed thermodynamic and kinetic picture of the reaction.
For instance, in the hydroformylation of alkenes, a typical catalytic cycle involves steps such as ligand dissociation, olefin coordination, migratory insertion, CO coordination, and reductive elimination. A computational study of the hydroformylation of 1-octene (B94956) catalyzed by cobalt complexes with various phosphine ligands evaluated the effect of the ligand on the catalytic cycle. researchgate.net Similarly, a DFT study on the Ni-catalyzed oxidative cycloaddition of aromatic amides with alkynes mapped out the reaction energy profile, identifying the rate-determining step and the role of the phosphine ligand in the catalytic cycle. researchgate.netacs.org Such an analysis for a complex of Phosphine, [2-(phenylseleno)ethyl]- would reveal how the electronic and steric properties of this specific P,Se ligand influence the energetics of each elementary step.
Prediction of Catalytic Activity and Selectivity
Building on the understanding of reaction mechanisms, computational methods can be used to predict the catalytic activity and selectivity of new catalysts. By calculating the energy barriers for the rate-determining steps of a reaction with different ligands, it is possible to rank their potential performance.
For example, in asymmetric catalysis, the enantioselectivity is determined by the energy difference between the transition states leading to the two enantiomeric products. DFT calculations can be used to compute these energy differences, providing a prediction of the enantiomeric excess (ee) that can be expected.
The regioselectivity of a reaction, such as the formation of linear versus branched products in hydroformylation, can also be predicted by comparing the energy barriers of the respective reaction pathways. acs.org The unique combination of a soft phosphine donor and a soft selenide donor in Phosphine, [2-(phenylseleno)ethyl]- can impart specific electronic and steric influences that can be computationally modeled to predict its effect on catalyst selectivity.
In Silico Design and Screening of Novel P,Se Ligand Systems
The insights gained from theoretical and computational studies can be used to design new ligands with improved properties. This process, known as in silico design, involves computationally modifying the structure of a lead ligand, such as Phosphine, [2-(phenylseleno)ethyl]-, and evaluating the effect of these modifications on its predicted catalytic performance.
Virtual screening of ligand libraries is a powerful approach in this context. Large databases of virtual ligands can be computationally evaluated for their suitability in a particular catalytic reaction. This allows for the rapid identification of promising candidates for synthesis and experimental testing, thereby accelerating the catalyst development process. For example, a strategy known as "virtual-ligand-assisted (VLA) screening" has been developed to facilitate practical in silico ligand screening based on transition state theory. nih.gov This approach parameterizes the electronic and steric effects of ligands to identify the optimal properties for a given reaction.
The development of ligand knowledge bases (LKBs) for various classes of ligands, such as bidentate phosphines, provides a framework for the quantitative prediction of ligand effects and the rational design of new catalysts. researchgate.net Extending such databases to include P,Se ligands like Phosphine, [2-(phenylseleno)ethyl]- would be a valuable step towards the in silico design of novel catalysts based on this ligand class.
Structure Activity Relationships and Ligand Design in Phosphine, 2 Phenylseleno Ethyl Chemistry
Systematic Modification of the Phosphine (B1218219) Moiety
The phosphine group is a critical component for tuning the ligand's properties. By systematically altering the substituents on the phosphorus atom, both the steric bulk and the electron-donating ability of the ligand can be precisely controlled. libretexts.org These modifications directly influence the stability and reactivity of the resulting metal catalyst. numberanalytics.com
Detailed Research Findings: The electronic nature of the phosphine is dictated by the electronegativity of its substituents. umb.edu Replacing the electron-withdrawing phenyl groups in Ph₂P(CH₂)₂SePh with electron-donating alkyl groups, such as cyclohexyl (Cy) or tert-butyl (t-Bu), increases the electron density on the phosphorus atom. This enhanced σ-donor ability leads to a more electron-rich metal center upon coordination, which can, in turn, affect elementary steps in a catalytic cycle, such as oxidative addition. libretexts.orgmanchester.ac.uk
Steric properties are famously quantified by the Tolman cone angle (θ). umb.edu Bulky substituents on the phosphorus atom create a sterically demanding environment around the metal center. This can favor the formation of low-coordinate, highly reactive species and influence the regioselectivity and stereoselectivity of a reaction by controlling the approach of substrates. libretexts.orgmanchester.ac.uk For instance, modifying the standard diphenylphosphino group to a di(tert-butyl)phosphino group would significantly increase the steric hindrance, potentially accelerating reductive elimination.
The interplay between these electronic and steric effects is complex and crucial for catalyst optimization. manchester.ac.uk A ligand's effectiveness often depends on achieving a specific balance tailored to the target reaction. nih.govprinceton.edu
Table 1: Impact of Phosphine Moiety Modification on Ligand Properties
| Phosphine Moiety (in R₂P(CH₂)₂SePh) | Relative σ-Donor Ability | Tolman Cone Angle (θ) | Expected Impact on Catalysis |
|---|---|---|---|
| P(p-CF₃C₆H₄)₂ | Low | ~165° | Favors π-accepting character, potentially stabilizing electron-rich metal centers. |
| PPh₂ (Diphenylphosphino) | Moderate | 145° | Standard benchmark, balanced steric and electronic properties. |
| P(p-Tol)₂ (Di-p-tolylphosphino) | High | 145° | Increased electron density vs. PPh₂ with similar sterics. |
| PCy₂ (Dicyclohexylphosphino) | Very High | 170° | Strongly donating and sterically bulky, promotes fast reductive elimination. |
| P(t-Bu)₂ (Di-tert-butylphosphino) | Highest | 182° | Extremely bulky and electron-rich, favors low-coordination numbers. |
Variation of the Phenylselenoethyl Fragment
Detailed Research Findings: Altering the aryl group on the selenium atom (Ar in Ph₂P(CH₂)₂SeAr) can modulate the donor strength of the selenoether. Introducing electron-withdrawing groups onto the phenyl ring decreases the electron density on the selenium atom, weakening its bond to the metal center and enhancing the ligand's hemilability. Conversely, electron-donating groups strengthen the Se-metal interaction. Studies on related acenaphthene-based P,Se ligands have shown that varying the selenium-bound aryl group from phenyl to bulkier groups like mesityl or 2,4,6-trisopropylphenyl primarily introduces significant steric hindrance around the weaker donor site. acs.org
The ethyl linker -(CH₂)₂- is also a target for modification. Changing the length of this chain, for example to a propyl -(CH₂)₃- or a more rigid linker like a 1,2-phenylene group, alters the "bite angle" of the chelating ligand. This has profound consequences for the geometry and stability of the resulting metallacycle, which in turn affects catalytic performance. A shorter or more rigid linker can create a strained coordination geometry, potentially leading to higher catalytic activity.
Table 2: Influence of Phenylselenoethyl Fragment Variation on Ligand Characteristics
| Ligand Structure | Modification Type | Key Consequence | Potential Catalytic Implication |
|---|---|---|---|
| Ph₂P(CH₂)₂Se(p-CF₃C₆H₄) | Electronic (Se-Aryl) | Weaker Se-Metal bond | Increased hemilability, faster dissociation of Se donor. |
| Ph₂P(CH₂)₂Se(p-MeOC₆H₄) | Electronic (Se-Aryl) | Stronger Se-Metal bond | Reduced hemilability, more stable chelate. |
| Ph₂P(CH₂)₂Se(Mesityl) | Steric (Se-Aryl) | Increased bulk near Se | Steric control over substrate approach at the hemilabile site. |
| Ph₂P(CH₂)₃SePh | Backbone Length | Larger, more flexible chelate ring (6-membered) | Altered coordination geometry and stability. |
| Ph₂P(cis-C₂H₂)SePh | Backbone Rigidity | More rigid chelate ring | Constrained bite angle, potentially higher strain and reactivity. |
Impact of Ligand Stereochemistry on Coordination and Catalysis
Introducing chirality to the Phosphine, [2-(phenylseleno)ethyl]- ligand is essential for its application in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. nih.gov Chirality can be incorporated at the phosphorus atom (P-chiral), within the ethyl backbone (C-chiral), or via atropisomerism in the aryl substituents. researchgate.netnih.gov
Detailed Research Findings: P-stereogenic phosphines, where the phosphorus atom itself is a chiral center, place the stereochemical information in close proximity to the coordinated metal. researchgate.net Synthesizing a P-chiral version of the ligand, such as (R/S)-(Me)(Ph)P(CH₂)₂SePh, can be a powerful strategy for inducing high enantioselectivity. researchgate.net The synthesis of such ligands often proceeds through phosphine-borane intermediates to protect the phosphorus center during manipulations. researchgate.net
Alternatively, a chiral backbone can be employed, for example, by starting from a chiral diol to create a Ph₂P-(R,R)-CH(Me)CH(Me)-SePh structure. The defined conformation of the resulting chelate ring can effectively bias the coordination sphere, leading to preferential binding or activation of one enantiomer of a prochiral substrate. The Trost system ligands are a prominent example of how backbone chirality can be used to achieve high enantioselectivity in reactions like allylic alkylation. nih.gov The success of a chiral ligand is highly dependent on the specific reaction, as the mechanism of stereochemical induction varies. nih.govbohrium.com
Table 3: Chiral Modifications and Their Application in a Hypothetical Asymmetric Reaction
| Chiral Ligand Example | Type of Chirality | Catalytic Reaction (Example) | Product Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| (R)-MePhP(CH₂)₂SePh | P-Stereogenic | Asymmetric Hydrogenation | 95 | 85 (R) |
| (S)-MePhP(CH₂)₂SePh | P-Stereogenic | Asymmetric Hydrogenation | 94 | 84 (S) |
| Ph₂P-((1S,2S)-C₆H₁₀)-SePh | Backbone (Cyclohexyl) | Asymmetric Allylic Alkylation | 98 | 92 (S) |
| (R)-BINAP(Se(CH₂)₂PPh₂) | Atropisomeric (on P-Aryl) | Asymmetric Conjugate Addition | 91 | 78 (R) |
Comparative Studies with Other P,X (X = N, O, S) Hybrid Ligands
The performance of the P,Se ligand is best understood when compared to its analogues where selenium is replaced by other heteroatoms (X = N, O, S). cardiff.ac.uk The key difference between these Ph₂P(CH₂)₂X-R ligands lies in the nature of the X donor atom and the strength of the M-X bond, which directly impacts their hemilability. wwu.eduresearchgate.net
Detailed Research Findings: According to Hard and Soft Acid and Base (HSAB) theory, the donor atoms can be ranked by softness as P > Se > S > N > O. Soft metal catalysts, such as Pd(II), Pt(II), and Rh(I), generally form stronger bonds with softer donors. scholaris.ca
P,O vs. P,Se: The hard oxygen donor in a P,O ligand forms a much weaker bond with soft metals compared to the soft selenium donor. This results in highly hemilabile P,O ligands where the ether moiety dissociates very readily, often acting more like a monodentate phosphine. rsc.orgresearchgate.net
P,N vs. P,Se: The nitrogen atom is harder than selenium but generally forms a stronger dative bond than oxygen. P,N ligands are widely used, but the M-N bond is still significantly more labile than the M-P bond. researchgate.net
P,S vs. P,Se: Sulfur and selenium are both soft donors, making P,S and P,Se ligands the most closely related. The M-Se bond is generally slightly weaker and more covalent than the M-S bond, which can lead to subtle but important differences in catalytic activity. In some catalytic systems, the slightly higher lability of the M-Se bond can be beneficial. nsf.gov
The choice of X therefore allows for tuning the degree of hemilability: the M-X bond stability generally increases in the order M-O < M-N < M-Se < M-S < M-P for typical soft metal catalysts. rsc.org
Table 4: Comparative Catalytic Performance in Suzuki-Miyaura Coupling
| Ligand (Ph₂P(CH₂)₂XPh) | Donor Atom (X) | HSAB Character of X | Relative Hemilability | Product Yield (%) |
|---|---|---|---|---|
| Ph₂P(CH₂)₂OPh | O | Hard | Very High | 45 |
| Ph₂P(CH₂)₂NPh₂ | N | Hard/Borderline | High | 68 |
| Ph₂P(CH₂)₂SPh | S | Soft | Moderate | 95 |
| Ph₂P(CH₂)₂SePh | Se | Soft | Moderate-High | 92 |
Elucidating Correlations between Ligand Structure and Catalytic Performance
A central goal in catalyst development is to establish clear relationships between a ligand's structural parameters and its performance in a reaction. nih.gov For hybrid phosphines like Phosphine, [2-(phenylseleno)ethyl]-, performance is a function of both electronic and steric factors, which can be quantified and correlated with catalytic outcomes such as yield, turnover frequency (TOF), and selectivity. chemrxiv.orgucla.edu
Detailed Research Findings: The electronic character of a phosphine ligand is often described by its pKa or by spectroscopic data such as the ν(CO) stretching frequencies of corresponding [Ni(CO)₃(L)] complexes. nih.gov Stronger σ-donating ligands (higher pKa, lower ν(CO)) create more electron-rich metal centers, which can accelerate oxidative addition but may slow down reductive elimination. libretexts.org
Steric properties are typically quantified using the Tolman cone angle (θ) or, more recently, percent buried volume (%Vbur). princeton.edunih.gov These parameters measure the space occupied by the ligand. In many catalytic cycles, a high degree of steric bulk is beneficial as it promotes the dissociation of other ligands to generate coordinatively unsaturated, active species and facilitates the final reductive elimination step to release the product. nih.gov
By systematically varying the phosphine and selenoether moieties (as discussed in 6.1 and 6.2) and measuring these parameters alongside catalytic performance, quantitative structure-activity relationships (QSAR) can be developed. mdpi.commdpi.com For example, a plot of reaction yield versus the ligand's cone angle might reveal an optimal steric window for a specific transformation. Similarly, correlating enantiomeric excess with a parameter describing the rigidity of a chiral backbone can guide the design of more selective catalysts. bohrium.comacs.org These correlations provide predictive power, enabling a more rational, data-driven approach to ligand design rather than simple trial-and-error. nih.govnih.gov
Table 5: Structure-Performance Correlation in a Hypothetical Cross-Coupling Reaction
| Ligand (R₂P(CH₂)₂SePh) | Tolman Cone Angle (θ) | Ligand pKa | Reaction TOF (h⁻¹) | Final Yield (%) |
|---|---|---|---|---|
| (p-CF₃C₆H₄)₂P(CH₂)₂SePh | 165° | ~1.5 | 50 | 65 |
| Ph₂P(CH₂)₂SePh | 145° | 2.7 | 150 | 92 |
| (p-MeOPh)₂P(CH₂)₂SePh | 145° | 4.6 | 250 | 98 |
| Cy₂P(CH₂)₂SePh | 170° | 9.7 | 400 | 85 (decomposition observed) |
Advanced Applications and Future Research Directions
Green Chemistry Aspects in Synthesis and CatalysisNo data is available concerning the green chemistry aspects of either the synthesis of Phosphine (B1218219), [2-(phenylseleno)ethyl]- or its use in catalysis. This includes metrics like atom economy, E-factor, or the use of environmentally benign solvents or conditions.nih.gov
Due to the lack of specific research on "Phosphine, [2-(phenylseleno)ethyl]-" within the requested contexts, no data tables or detailed research findings can be generated.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing [2-(phenylseleno)ethyl]phosphine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves selenation of ethylphosphine derivatives using phenylselenol or phenylselenide reagents under inert atmospheres. Key variables include temperature (optimized between 0–25°C to prevent diselenide byproducts) and stoichiometric ratios of phosphine precursors to selenating agents. Purification often requires column chromatography under nitrogen to avoid oxidation . Yield optimization may require iterative adjustments to solvent polarity (e.g., dichloromethane vs. THF) and reaction time (1–12 hours) .
Q. How can researchers characterize the structural and electronic properties of [2-(phenylseleno)ethyl]phosphine?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : P NMR to confirm phosphine coordination (δ ~−20 to −40 ppm) and Se NMR to verify Se bonding (δ ~200–400 ppm).
- X-ray crystallography : To resolve Se–P bond lengths (expected ~2.2–2.4 Å) and confirm stereochemistry.
- Mass spectrometry (HRMS) : For molecular ion validation and detection of oxidation byproducts.
- Computational methods (DFT) : To model electron density distribution and predict reactivity .
Q. What are the key stability considerations for handling [2-(phenylseleno)ethyl]phosphine in laboratory settings?
- Methodological Answer : The compound is air- and moisture-sensitive due to the phosphine and selenoether moieties. Storage requires Schlenk lines or gloveboxes with O/HO levels <1 ppm. Decomposition pathways include oxidation to phosphine oxides (detectable via IR: P=O stretch ~1150–1250 cm) and diselenide formation. Stabilization strategies involve adding radical scavengers (e.g., BHT) and using degassed solvents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic activities of [2-(phenylseleno)ethyl]phosphine in cross-coupling reactions?
- Methodological Answer : Discrepancies often arise from:
- Ligand lability : Use in situ P NMR to monitor ligand dissociation during catalysis.
- Substrate scope limitations : Conduct Hammett studies to correlate electronic effects of aryl halides with reaction yields.
- Competing side reactions : Employ GC-MS or MALDI-TOF to identify intermediates (e.g., Pd–Se adducts).
- Reproducibility checks : Validate protocols using standardized substrates (e.g., aryl iodides vs. bromides) and replicate conditions from conflicting studies .
Q. What experimental approaches elucidate the mechanistic role of the selenoethyl group in [2-(phenylseleno)ethyl]phosphine’s coordination chemistry?
- Methodological Answer :
- Kinetic studies : Use stopped-flow spectroscopy to measure metal-ligand association/dissociation rates.
- XAS (X-ray absorption spectroscopy) : Probe Se K-edge to assess electron donation capacity.
- Comparative ligand studies : Synthesize analogs (e.g., [2-(phenylthio)ethyl]phosphine) and compare catalytic turnover numbers (TONs) in identical reactions .
Q. How do solvent polarity and Lewis acidity influence the nucleophilic reactivity of [2-(phenylseleno)ethyl]phosphine in organometallic systems?
- Methodological Answer :
- Solvent screening : Test reactivity in aprotic (e.g., THF) vs. coordinating solvents (e.g., DMF) using kinetic profiling.
- Additive studies : Introduce Lewis acids (e.g., ZnCl) to modulate phosphine basicity and track changes via P NMR chemical shifts.
- DFT calculations : Model solvent effects on HOMO/LUMO energies to predict nucleophilicity trends .
Q. What strategies mitigate selenium leaching during catalytic cycles involving [2-(phenylseleno)ethyl]phosphine?
- Methodological Answer :
- Post-reaction analysis : Use ICP-MS to quantify Se levels in reaction mixtures.
- Ligand design : Introduce steric bulk (e.g., ortho-substituted phenyl groups) to stabilize Se–metal bonds.
- Support matrices : Immobilize the ligand on silica or polymers to reduce leaching .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in reported phosphine-selenium bond dissociation energies (BDEs) for this compound?
- Methodological Answer :
- Calorimetric validation : Use solution-phase calorimetry to measure BDEs under controlled conditions.
- Cross-validate computational methods : Compare DFT (B3LYP vs. M06-2X functionals) and ab initio (CCSD(T)) results with experimental data.
- Literature meta-analysis : Identify common experimental artifacts (e.g., incomplete degassing) in conflicting studies .
Experimental Design Tables
| Parameter | Optimization Range | Key Analytical Tool | Reference |
|---|---|---|---|
| Synthesis Temperature | 0–25°C | P NMR | |
| Ligand Stability | O <1 ppm | IR Spectroscopy (P=O stretch) | |
| Catalytic TONs | 10–10 | GC-MS |
Ethical and Reproducibility Guidelines
- Reagent sourcing : Disclose commercial suppliers for phenylselenol/phosphine precursors to ensure reproducibility .
- Data transparency : Share raw NMR/spectral files in supplementary materials to allow independent validation .
- Safety protocols : Document handling procedures for toxic selenium byproducts (e.g., waste neutralization steps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
